molecular formula C12H19ClN4O B2887497 2-Chloro-1-(3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)piperidin-1-yl)propan-1-one CAS No. 2411306-93-7

2-Chloro-1-(3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)piperidin-1-yl)propan-1-one

Cat. No.: B2887497
CAS No.: 2411306-93-7
M. Wt: 270.76
InChI Key: AMKZVCUJTMZAMQ-UHFFFAOYSA-N
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Description

2-Chloro-1-(3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)piperidin-1-yl)propan-1-one is an organic compound that features a triazole ring, a piperidine ring, and a chlorinated propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)piperidin-1-yl)propan-1-one typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound.

    Piperidine Ring Formation: The piperidine ring is often constructed via a reductive amination reaction, where a ketone or aldehyde reacts with an amine in the presence of a reducing agent.

    Chlorination and Propanone Attachment: The final step involves the chlorination of the propanone moiety and its subsequent attachment to the piperidine-triazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Cyclization Reactions: The triazole and piperidine rings can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Typical conditions involve the use of polar solvents and mild heating.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.

    Cyclization Reactions: Catalysts such as acids or bases may be employed to facilitate cyclization.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-Chloro-1-(3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)piperidin-1-yl)propan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It can be used as a building block for the synthesis of advanced materials with specific properties.

    Biological Studies: The compound’s interactions with enzymes and receptors are studied to understand its biological activity.

    Industrial Applications: It may be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions, while the piperidine ring can enhance binding affinity through hydrophobic interactions. The chlorinated propanone moiety may act as an electrophilic center, facilitating covalent bonding with nucleophilic sites on the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1,3-dimethylimidazolinium chloride: This compound also features a chlorinated moiety and is used as a precursor in organic synthesis.

    1,2,4-Triazole Derivatives: Compounds with similar triazole rings are widely studied for their biological activities.

    Piperidine Derivatives: These compounds are known for their pharmacological properties and are used in various therapeutic applications.

Uniqueness

2-Chloro-1-(3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)piperidin-1-yl)propan-1-one is unique due to its combination of a triazole ring, a piperidine ring, and a chlorinated propanone moiety. This unique structure allows it to interact with a diverse range of biological targets and participate in various chemical reactions, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

2-chloro-1-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClN4O/c1-8(13)12(18)16-6-4-5-11(7-16)17-10(3)14-9(2)15-17/h8,11H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKZVCUJTMZAMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)C2CCCN(C2)C(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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